molecular formula C12H8Cl2N2O5 B2409714 2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-97-0

2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B2409714
CAS No.: 128043-97-0
M. Wt: 331.11
InChI Key: QWXSGSDKGGYSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a useful research compound. Its molecular formula is C12H8Cl2N2O5 and its molecular weight is 331.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(8(14)3-7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSGSDKGGYSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a complex organic compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H8Cl2N2O5
  • Molecular Weight : 331.1 g/mol

The compound features a unique imidazolidinyl core with a dichlorobenzyl substituent, contributing to its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, leading to decreased inflammation and pain response. The compound selectively targets both COX-1 and COX-2 pathways, which are crucial in mediating inflammatory processes.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human cell lines. For example, it has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are key players in inflammatory responses.

Analgesic Effects

As an NSAID, it has been evaluated for its analgesic properties. Animal models have shown that administration of the compound leads to a marked reduction in pain behaviors in models of acute and chronic pain.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anti-inflammatory effectsSignificant reduction in IL-6 and TNF-α levels
Assess analgesic propertiesReduced pain response in animal models
Investigate mechanism of actionInhibition of COX-1 and COX-2 enzymes confirmed

Pharmacological Studies

Pharmacological studies have established the compound's efficacy in various models:

  • In Vivo Studies : Demonstrated significant reductions in inflammation and pain compared to control groups.
  • In Vitro Studies : Showed dose-dependent inhibition of COX enzymes.

Structure-Activity Relationship (SAR)

Research into the SAR of imidazolidinyl derivatives reveals that modifications to the dichlorobenzyl group can enhance biological activity. Variations in substituents affect binding affinity to COX enzymes and overall potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.